N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-fluorobenzamide
Description
This compound is a heterotricyclic benzamide derivative featuring a fused ring system containing oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms. The tricyclic core, 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraene, is substituted at the 11-position with a 3-fluorobenzamide group. The fluorine atom in the benzamide moiety likely enhances electronic properties and binding affinity, making it a candidate for pharmacological applications.
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3S/c16-9-3-1-2-8(4-9)14(19)18-15-17-10-5-11-12(21-7-20-11)6-13(10)22-15/h1-6H,7H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYSBCQQLDIOHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-fluorobenzamide is a complex organic compound with a unique tricyclic structure that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its mechanisms of action and therapeutic potential.
Molecular Formula: CHNOS
Molecular Weight: 330.4 g/mol
CAS Number: 1171579-98-8
The compound features a tricyclic core with various functional groups that contribute to its biological properties. The presence of fluorine in the benzamide moiety enhances its lipophilicity and may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the tricyclic structure followed by functionalization steps to introduce the benzamide group and fluorine substituent . The synthetic routes often require careful control of reaction conditions to achieve high purity and yield.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. A study evaluated its antiproliferative effects on breast, colon, and lung cancer cells, demonstrating notable cytotoxicity with IC values indicating effective inhibition of cell growth .
| Cell Line | IC Value (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | <50 | Induction of apoptosis |
| Colon Cancer | <50 | Cell cycle arrest |
| Lung Cancer | <50 | Inhibition of proliferation |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G2/M phase.
- Inhibition of Signaling Pathways : It may interfere with critical signaling pathways involved in cell survival and proliferation.
Case Studies
- Study on Antiproliferative Activity : In a comparative study against standard chemotherapeutic agents like cisplatin and clotrimazole, this compound demonstrated superior efficacy in inhibiting tumor growth in vitro .
- Cytotoxicity Evaluation : A series of azole derivatives were tested alongside this compound for cytotoxic effects on HepG2 liver cancer cells using MTT assays. The results indicated that while azole derivatives showed varying degrees of cytotoxicity, the target compound exhibited consistently lower IC values across multiple concentrations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s uniqueness lies in its heteroatom composition (O, S, N) and fluorinated substituent. Below is a comparative analysis with analogous tricyclic systems:
Key Observations
Heteroatom Influence :
- The presence of sulfur in the target compound distinguishes it from purely nitrogen- or oxygen-containing analogs (e.g., ). Sulfur may improve lipophilicity and metabolic stability.
- Fluorine in the benzamide group could enhance bioavailability and target interaction compared to chlorophenyl or methoxyphenyl substituents .
Synthetic Routes: The target compound’s synthesis likely involves multistep cyclization, analogous to methods for 2,6-dioxa-10-azatricyclo[5.2.1.0⁴,¹⁰]decane (acid-catalyzed condensation of aminodiols and diketones) . In contrast, nitro- and trifluoro-substituted analogs (e.g., ) require specialized reagents for introducing electron-withdrawing groups.
Computational Similarity :
- Using Tanimoto and Dice metrics (based on MACCS or Morgan fingerprints), the target compound shows moderate similarity (~0.6–0.7) to chlorophenyl- or methoxyphenyl-substituted tricycles, primarily due to shared fused-ring topology .
Biological Potential: While the target compound’s bioactivity remains uncharacterized, hexaazatricyclic systems (e.g., ) exhibit antimicrobial properties, suggesting possible overlap in mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
